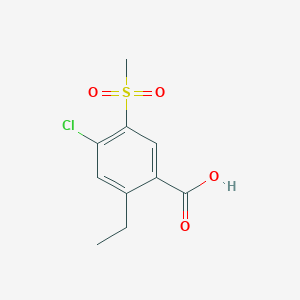
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid
概要
説明
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, characterized by the presence of ethyl, chloro, and methylsulfonyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-ethyl-5-methylsulfonylbenzoic acid, followed by purification processes to obtain the desired product. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methylsulfonyl groups can influence its binding affinity and specificity towards these targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-methylsulfonylbenzoic acid
- 2-Ethyl-5-chlorobenzoic acid
- 4-Chloro-5-methylsulfonylbenzoic acid
Comparison
Compared to similar compounds, 4-chloro-2-ethyl-5-methylsulfonylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. For example, the presence of the ethyl group can affect its solubility and steric properties, making it distinct from other chlorinated or sulfonylated benzoic acids.
特性
分子式 |
C10H11ClO4S |
|---|---|
分子量 |
262.71 g/mol |
IUPAC名 |
4-chloro-2-ethyl-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C10H11ClO4S/c1-3-6-4-8(11)9(16(2,14)15)5-7(6)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChIキー |
LKLMGWPBKSPBAK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(hydroxymethyl)phenyl] methanesulfonate](/img/structure/B8569181.png)
![2-Bromo-1-[4-(2-methoxyethoxy)phenyl]ethanone](/img/structure/B8569182.png)
![1-benzyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8569187.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B8569188.png)
![1-[2-(4-Fluorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B8569199.png)






![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol;hydrochloride](/img/structure/B8569255.png)

